L-VALINE (13C5)
Description
Rationale for Carbon-13 Labeling in L-Valine as a Tracer
The choice of carbon-13 for labeling L-valine is based on several key factors that make it an ideal tracer for a variety of research applications. L-valine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. acs.org This makes it a crucial building block for proteins and a key player in numerous metabolic processes. cancer.govnih.gov
By introducing L-Valine labeled with carbon-13 (L-Valine (13C5)), researchers can track its incorporation into newly synthesized proteins and its journey through various metabolic pathways. cancer.govresearchgate.net This is particularly valuable in quantitative proteomics, where techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹³C-labeled amino acids to compare protein abundance between different cell populations. thermofisher.comresearchgate.net
The use of L-Valine (13C5) allows for:
Metabolic Flux Analysis: Researchers can measure the rate of metabolic reactions and understand how different pathways are regulated under various conditions. medchemexpress.comnih.gov
Protein Turnover Studies: The rate of protein synthesis and degradation can be determined by monitoring the incorporation and loss of the ¹³C label from the proteome.
Biomarker Discovery: In disease states like cancer, altered amino acid metabolism is a common feature. cancer.goveurisotop.com L-Valine (13C5) can be used to trace these changes and identify potential biomarkers for diagnosis and prognosis. cancer.gov
The stability and non-radioactive nature of carbon-13 make L-Valine (13C5) a safe and effective tool for these detailed investigations into cellular function and dysfunction.
Detailed Research Findings
Recent studies have highlighted the diverse applications of L-Valine (13C5) in advancing our understanding of complex biological systems.
One significant area of research is in the study of branched-chain amino acid (BCAA) metabolism. A study on whole-body BCAA metabolism in mice utilized a diet containing 20% L-leucine (13C6) and 20% L-valine (13C5) to label sources of plasma BCAAs. eurisotop.com This approach allowed for the detailed analysis of BCAA absorption, tissue disposal, and protein turnover rates, providing insights into how these processes are altered in disease states like cancer and diabetes. eurisotop.com
In the field of clinical research, L-Valine labeled with both carbon-13 and nitrogen-15 (B135050) has been developed as an injectable tracer for studying brain tumor metabolism. nih.gov This highlights the safety and utility of stable isotope-labeled amino acids in human clinical trials. The study demonstrated the stability of the labeled L-valine preparation over six months, ensuring its suitability for parenteral administration. nih.gov
Furthermore, L-Valine (13C5) is a crucial component in SILAC-based quantitative proteomics. In this method, cells are grown in media containing either the "light" (unlabeled) or "heavy" (¹³C-labeled) form of an amino acid. researchgate.netnih.gov By mixing the protein lysates from two different cell populations and analyzing them with mass spectrometry, researchers can accurately quantify the relative abundance of thousands of proteins. researchgate.net This has been instrumental in understanding changes in the proteome in response to various stimuli or in different disease models.
The following table summarizes the key applications and findings from research utilizing L-Valine (13C5):
| Research Area | Application of L-VALINE (13C5) | Key Findings |
| Metabolic Research | Tracer for branched-chain amino acid (BCAA) metabolism studies in mice. eurisotop.com | Enabled the determination of gut absorption, tissue disposal, and whole-body protein turnover rates of BCAAs. eurisotop.com |
| Clinical Research | Injectable tracer (in combination with ¹⁵N) for brain tumor metabolism studies in clinical trials. nih.gov | The labeled L-Valine preparation was stable and suitable for parenteral administration in humans. nih.gov |
| Quantitative Proteomics | Used as a "heavy" amino acid in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.comresearchgate.net | Allows for accurate relative quantification of proteins between different cell populations. researchgate.net |
| Metabolomics | Internal standard for the quantitative determination of peptides and the study of glucose metabolism. scientificlabs.co.uk | Provides a reliable reference for accurate quantification in mass spectrometry-based analyses. scientificlabs.co.uk |
Properties
Molecular Weight |
122.11 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks Utilizing L Valine 13c5
Stable Isotope Tracing Methodologies
Stable isotope tracing is a powerful technique to investigate the dynamics of biochemical reactions in living systems. nih.gov By introducing molecules labeled with stable isotopes like ¹³C, researchers can track the transformation of these molecules and elucidate metabolic pathway activities. nih.gov
Principles of Isotopic Labeling and Tracking in Biological Systems
The fundamental principle of isotopic labeling lies in the introduction of a substrate containing a heavy isotope into a biological system. In the case of L-Valine (13C5), all five carbon atoms in the valine molecule are the ¹³C isotope. When cells or organisms are supplied with this labeled compound, they utilize it in their metabolic processes just as they would the unlabeled version. medchemexpress.com
As L-Valine (13C5) is metabolized, its ¹³C atoms are incorporated into various downstream metabolites. For example, valine is a branched-chain amino acid (BCAA), and its catabolism can contribute to the pool of intermediates in the Tricarboxylic Acid (TCA) cycle. nih.gov By tracking the appearance of the ¹³C label in these subsequent molecules, scientists can map the flow of carbon atoms and identify active metabolic pathways. nih.govd-nb.info This method provides qualitative and quantitative insights into nutrient utilization, biosynthesis, and energy production. nih.gov For instance, studies have used L-Valine (13C5) to trace the contribution of BCAAs to the synthesis of specific fatty acids in microorganisms like Bacillus subtilis. biorxiv.org
Analysis of Isotopic Enrichment and Mass Isotopomer Distributions
The detection and quantification of isotopic labels are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.comnih.gov MS is particularly powerful for this purpose as it separates ions based on their mass-to-charge ratio (m/z). nih.gov A molecule incorporating ¹³C atoms will have a higher mass than its unlabeled counterpart, resulting in a distinct signal in the mass spectrum. nih.gov
Two key metrics are analyzed:
Isotopic Enrichment: This refers to the proportion of a metabolite pool that has incorporated the isotopic label. It provides a measure of how much of the labeled tracer has contributed to the formation of a specific product.
Mass Isotopomer Distributions (MIDs): A mass isotopomer is a molecule that differs only in the number of isotopic atoms it contains. For a product derived from L-Valine (13C5), it might contain one, two, three, four, or five ¹³C atoms. The MID is the relative abundance of each of these isotopomers (M+1, M+2, M+3, M+4, M+5). nih.gov Analyzing MIDs provides detailed information about the specific pathways used, as different routes of synthesis can result in unique labeling patterns. For example, researchers have analyzed the MIDs of fatty acids in Bacillus subtilis cultured with L-Valine (13C5, 15N) to understand their biosynthesis. biorxiv.org
The following table presents research findings on the isotopic enrichment in fatty acids from Bacillus subtilis supplemented with L-Valine (13C5, 15N).
| Fatty Acid | Isotopomer | Observed Enrichment (%) | Significance (p-value) |
| iC14 | M+4 | 8.0 - 9.0 | Not specified |
| iC16 | M+4 | 8.0 - 9.0 | Not specified |
| iC16 | M+6 | 0.4 - 0.7 | < 0.01 |
This table is based on data from a study on Bacillus subtilis, showing how the ¹³C label from L-Valine is incorporated into different fatty acids, indicating specific metabolic pathways are active. biorxiv.org
Tracer Delivery and Experimental Administration Strategies
The delivery of L-Valine (13C5) depends on the experimental system. In in vitro studies, such as those with cell cultures, the labeled amino acid is typically added directly to the culture medium. biorxiv.orgnih.gov The cells then take up the L-Valine (13C5) from the medium and metabolize it.
Researchers often employ parallel labeling strategies to gain a more comprehensive view of metabolism. d-nb.info This involves conducting multiple, parallel experiments where different isotopic tracers are used. For example, one experiment might use [U-13C]glucose to probe glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while a parallel experiment uses L-Valine (13C5) or [U-13C5]glutamine to better resolve fluxes within the TCA cycle and amino acid metabolism. researchgate.netresearchgate.net This approach enhances the precision and scope of the metabolic analysis. d-nb.info In a study of intact human liver tissue, L-Valine (13C5) was used alongside ¹³C-labeled glucose and other amino acids to map metabolic activities in an unbiased manner. nih.gov
Quantitative ¹³C-Metabolic Flux Analysis (¹³C-MFA)
While stable isotope tracing can map pathways, ¹³C-Metabolic Flux Analysis (¹³C-MFA) takes it a step further by quantifying the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com It is considered a cornerstone technique for understanding cellular metabolism on a quantitative level. d-nb.infomdpi.com
Theoretical Underpinnings and Stoichiometric Modeling in ¹³C-MFA
¹³C-MFA integrates experimental labeling data with a computational model of cellular metabolism. researchgate.net The process begins with the construction of a stoichiometric model, which is a mathematical representation of the known metabolic network of the organism being studied. researchgate.net This model includes biochemical reactions, their substrates and products, and the specific atom transitions for each reaction.
When a ¹³C tracer like L-Valine (13C5) is metabolized, the resulting MIDs of downstream metabolites are measured experimentally (typically via MS). mdpi.com These measured MIDs serve as constraints for the computational model. An optimization algorithm then iteratively adjusts the flux values (reaction rates) within the model to find the flux distribution that best explains the experimentally observed labeling patterns. researchgate.netnih.gov This is achieved by minimizing the difference between the MIDs predicted by the model and the measured MIDs. researchgate.net Advanced computational frameworks, such as the Elementary Metabolite Unit (EMU) approach, are used to make these complex calculations more efficient. nih.gov
Experimental Design and Steady-State Labeling for ¹³C-MFA with L-VALINE (13C5)
A critical aspect of experimental design for ¹³C-MFA is achieving an isotopic steady state. d-nb.info This is a condition where the isotopic enrichment of intracellular metabolites remains constant over time, indicating that the labeling has fully equilibrated throughout the network. nih.govfrontiersin.org To confirm that a steady state has been reached, researchers typically measure the isotopic labeling at multiple time points. d-nb.info If the labeling is stable, a steady-state MFA model can be applied. If not, a more complex, non-stationary model is required. d-nb.infofrontiersin.org The time required to reach isotopic steady state can vary significantly, from minutes for glycolytic intermediates to many hours for macromolecules like proteins and fatty acids. frontiersin.orgmdpi.com
The choice of tracer is paramount for a successful ¹³C-MFA experiment. researchgate.net L-Valine (13C5) is particularly useful for probing pathways related to branched-chain amino acid metabolism. In studies of cancer metabolism, for instance, where BCAA metabolism can be altered, L-Valine (13C5) can provide crucial information. eurisotop.comnih.gov Often, it is used in parallel with other tracers, such as ¹³C-labeled glucose or glutamine, to ensure that fluxes across the entire central carbon metabolism are well-resolved. d-nb.inforesearchgate.net
The table below outlines a general experimental design for a ¹³C-MFA study.
| Step | Description | Key Considerations |
| 1. Model Definition | Define the stoichiometric model of the metabolic network to be investigated. | Include all relevant pathways, reactions, and atom transitions. nsf.gov |
| 2. Tracer Selection | Choose the optimal ¹³C-labeled substrate(s). | L-Valine (13C5) is excellent for BCAA pathways. Often used in parallel with tracers like [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine for comprehensive flux resolution. d-nb.inforesearchgate.net |
| 3. Labeling Experiment | Culture cells or incubate tissue with the ¹³C tracer until isotopic steady state is reached. | Verify steady state by sampling at multiple time points. d-nb.info |
| 4. Sample Analysis | Harvest metabolites and measure mass isotopomer distributions (MIDs) using GC-MS or LC-MS. | Ensure accurate quantification and correction for natural ¹³C abundance. nih.gov |
| 5. Flux Calculation | Use ¹³C-MFA software to estimate metabolic fluxes by fitting the model to the experimental MID data. | Employ statistical analysis to determine the goodness-of-fit and confidence intervals for the estimated fluxes. researchgate.netresearchgate.net |
This table provides a generalized workflow for conducting a ¹³C-MFA experiment, a powerful technique for quantifying intracellular reaction rates. d-nb.infonsf.gov
Proteomic and Metabolomic Applications
L-VALINE (13C5) is a versatile compound with significant applications in both proteomics and metabolomics, primarily through isotope labeling techniques.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with L-VALINE (13C5)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of proteins. nih.govckgas.com The method involves metabolically incorporating "light" (natural abundance) and "heavy" (stable isotope-labeled) amino acids into two distinct cell populations. L-VALINE (13C5) can serve as the "heavy" amino acid in SILAC experiments.
In a typical SILAC experiment, one population of cells is grown in a medium containing standard L-valine, while the other is grown in a medium where the standard valine is replaced with L-VALINE (13C5). ckgas.com After a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acid into the proteome, the two cell populations can be subjected to different treatments. nih.govisotope.com The samples are then combined, and the proteins are extracted and digested (e.g., with trypsin). isotope.com
When analyzed by mass spectrometry, peptides containing valine from the two populations will appear as doublets, separated by a specific mass difference corresponding to the number of valine residues and the mass of the incorporated isotopes. The ratio of the intensities of these peptide peaks provides an accurate measure of the relative abundance of the protein between the two samples. This approach effectively minimizes experimental variability because the samples are combined early in the workflow. isotope.com While L-arginine and L-lysine are the most commonly used amino acids in SILAC, L-valine provides an alternative or complementary labeling strategy.
| Research Focus | Organism/Cell Line | Key Finding/Application |
| Muscle Cell Differentiation | Mammalian Cell Lines | SILAC was used to quantify changes in protein expression, identifying up-regulated proteins like glyceraldehyde-3-phosphate dehydrogenase and pyruvate (B1213749) kinase M2 during differentiation. nih.gov |
| General Proteomics | Various (HeLa, HEK293) | Complete incorporation of heavy amino acids after five to six cell doublings allows for accurate relative quantification of thousands of proteins in a single experiment. ckgas.comisotope.com |
| Quantitative Proteomics | General Cell Culture | The SILAC method, using isotopically labeled amino acids, is described as a simple, inexpensive, and accurate procedure for expression proteomics in any cell culture system. nih.gov |
Quantitative Metabolomics and Targeted Profiling Using L-VALINE (13C5) as a Tracer or Internal Standard
In metabolomics, L-VALINE (13C5) serves two critical roles: as a metabolic tracer to elucidate pathway activity and as an internal standard for absolute quantification.
As a Metabolic Tracer:
When introduced into a biological system, L-VALINE (13C5) acts as a tracer, allowing researchers to follow the metabolic fate of valine's carbon skeleton. frontiersin.org By analyzing the isotopic enrichment in downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), scientists can map the flow of carbon through various pathways. This is particularly useful for studying branched-chain amino acid (BCAA) catabolism. frontiersin.orgnih.gov
For instance, studies have used L-VALINE (13C5) to demonstrate that BCAAs can fuel adipocyte differentiation and lipogenesis. nih.govescholarship.org Researchers were able to trace the ¹³C label from valine into intermediates of the TCA cycle and odd-chain fatty acids, providing direct evidence of its metabolic contribution. nih.govescholarship.org Similarly, L-VALINE (13C5) has been used to investigate BCAA metabolism in brain cells, revealing that human astrocytes can actively metabolize valine in the TCA cycle. frontiersin.org
As an Internal Standard:
For absolute quantification of metabolites, isotope dilution mass spectrometry is considered the gold standard. nist.gov In this approach, a known amount of a stable isotope-labeled compound, such as L-VALINE (13C5) or L-Valine-¹³C₅,¹⁵N, is added to a biological sample (e.g., plasma) as an internal standard. nih.govspringernature.comnih.gov
Because the labeled internal standard is chemically identical to its unlabeled counterpart (the analyte), it behaves identically during sample preparation, extraction, and chromatographic separation. Any sample loss during these steps will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometer signal of the unlabeled analyte to the labeled internal standard, one can accurately and precisely calculate the absolute concentration of the analyte in the original sample. nist.gov This method is widely used in clinical diagnostics, such as for monitoring BCAA levels in patients with maple syrup urine disease (MSUD). nih.govspringernature.comnih.gov
| Application | Technique | Research Finding/Purpose |
| Tracer | ¹³C-Isotope Tracing | In 3T3-L1 adipocytes, [U-¹³C₅]valine was used to trace BCAA catabolism, revealing its contribution to odd-chain fatty acid synthesis. nih.govescholarship.org |
| Tracer | GC-MS | [U-¹³C]valine incubation in human and mouse cortical slices demonstrated BCAA oxidative metabolism and its entry into the TCA cycle. frontiersin.org |
| Tracer | LC-MS/MS | Used to trace the in vivo catabolism of valine to propionyl-CoA in various mouse tissues, including muscle, heart, and liver. temple.edu |
| Internal Standard | LC-MS/MS | L-Valine(¹³C₅;¹⁵N) is used for the rapid and accurate quantification of underivatized BCAAs in human plasma for diagnosing and monitoring Maple Syrup Urine Disease (MSUD). nih.govspringernature.comnih.gov |
| Internal Standard | LC-MS/MS, GC-MS | L-Valine (U-¹³C₅) was used as part of an isotope dilution strategy to compare the performance of different mass spectrometry platforms for amino acid quantification in plasma. nist.gov |
Research Applications and Discoveries Facilitated by L Valine 13c5
Protein and Macromolecular Synthesis Studies
L-Valine (13C5) is a cornerstone of modern proteomics and the study of protein dynamics. isotope.comisotope.com As an essential amino acid, valine is a fundamental building block of proteins. nih.gov By supplying L-Valine (13C5), researchers can label newly synthesized proteins and monitor their lifecycle within the cell.
Protein turnover, the balance between protein synthesis and degradation, is a continuous process that dictates the protein composition of a cell at any given time. liverpool.ac.ukliverpool.ac.uk Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a widely used technique that often employs labeled amino acids like L-Valine (13C5) to measure protein turnover on a proteome-wide scale. ckgas.com
In a typical experiment, cells are grown in a medium containing the "heavy" L-Valine (13C5). As new proteins are synthesized, they incorporate this heavy valine. By using mass spectrometry to analyze the ratio of heavy to "light" (unlabeled) proteins over time, scientists can calculate the synthesis and degradation rates for thousands of individual proteins simultaneously. liverpool.ac.ukoup.com This approach has been applied in various organisms, from yeast to mice, to understand how protein turnover rates differ between tissues and in response to different conditions. ckisotopes.comoup.com For example, studies in mice have used L-Valine (13C5)-containing diets to measure protein turnover in tissues like the liver, muscle, and heart, revealing that turnover rates vary significantly among these tissues. ckisotopes.comliverpool.ac.uk
Table 2: Protein Labeling with ¹³C-Valine in Different Mouse Tissues
This table presents data from a study where mice were fed a diet containing 20% ¹³C-BCAA, including L-Valine (13C5). The data shows the percentage of labeled BCAAs found in protein from two different tissues after a period of feeding, reflecting the different rates of protein synthesis and turnover. ckisotopes.com
| Tissue | % Labeling of BCAAs in Tissue Protein |
| Gastrocnemius Muscle | ~11-12% |
| Liver | ~7-8% |
Beyond measuring steady-state turnover rates, L-Valine (13C5) allows for the investigation of the dynamics of protein synthesis and degradation. isotope.com This involves monitoring how the rates of these processes change over time or in response to specific stimuli. Dynamic labeling experiments, where the labeled amino acid is introduced or removed at a specific point, provide a temporal view of the proteome's response. oup.com
For instance, researchers can track the incorporation of L-Valine (13C5) into proteins following a stimulus to measure the rate of new protein synthesis. nih.gov Conversely, by switching from a heavy to a light medium (a "pulse-chase" experiment), they can monitor the disappearance of the heavy-labeled proteins to determine their degradation rate. oup.com These dynamic approaches are crucial for understanding how cells adapt to changing environments, such as during development, disease progression, or in response to therapeutic interventions. ckisotopes.comliverpool.ac.uk The insights gained from these studies are fundamental to understanding the molecular basis of cellular function and pathology. liverpool.ac.uk
Quantitative Proteomics in Biological Systems
L-Valine (13C5), as a stable isotope-labeled amino acid, is a critical tool in quantitative proteomics, a field dedicated to measuring the amount of proteins in a biological system. scribd.comsigmaaldrich.com The use of stable isotope labeling combined with mass spectrometry (MS) allows for the precise quantification of changes in protein levels between different biological samples. scribd.com This is particularly valuable for understanding cellular responses to various internal or external stimuli. scribd.comsigmaaldrich.com
One of the foremost techniques in this area is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.comspectra2000.it In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population receives the standard "light" amino acid (e.g., L-Valine), while the other receives a "heavy" isotopic version, such as L-Valine (13C5) or L-Valine (13C5, 15N). sigmaaldrich.com As the cells grow and synthesize proteins, they incorporate these amino acids. spectra2000.it
After a period of growth, the protein sets from both cell populations are combined and analyzed by mass spectrometry. Because the "heavy" and "light" versions of a peptide are chemically identical but differ in mass, they appear as a pair of peaks in the mass spectrum. The ratio of the intensities of these peaks provides a direct and accurate measure of the relative abundance of that protein in the two cell populations. sigmaaldrich.com This methodology has proven invaluable for characterizing differential protein levels in both normal and disease states, such as cancer and cardiovascular disease. sigmaaldrich.com
Another powerful method is the Absolute QUantification (AQUA) strategy, which uses isotope-labeled internal standard peptides to determine the absolute concentration of specific proteins in a sample. creative-proteomics.com L-Valine (13C5, 15N) is one of the labeled amino acids used to synthesize these standard peptides, which are then spiked into biological samples for precise quantification by mass spectrometry. creative-proteomics.com The AQUA method is essential for validating potential biomarkers and understanding the stoichiometry of protein complexes. creative-proteomics.com
| Technique | Description | Role of L-Valine (13C5) | Key Applications |
| SILAC | Compares relative protein abundance between cell populations grown in "light" vs. "heavy" amino acid media. sigmaaldrich.com | Serves as the "heavy" labeled amino acid incorporated into the proteome of one cell population. sigmaaldrich.com | Comparing protein expression in healthy vs. diseased cells; studying cellular response to stimuli. scribd.comsigmaaldrich.com |
| AQUA | Determines the absolute concentration of a target protein using a synthetic, isotope-labeled peptide standard. creative-proteomics.com | Used in the synthesis of the heavy internal standard peptide for the target protein of interest. creative-proteomics.com | Validation of clinical biomarkers; determining protein concentration in cells, tissues, and fluids. creative-proteomics.com |
Metabolic Engineering and Industrial Biotechnology
Optimization of Microbial Biosynthesis Pathways for L-Valine Production
Metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli is the primary method for the industrial production of L-Valine, an essential branched-chain amino acid used widely in food, feed, and pharmaceuticals. researchgate.netnih.govnih.gov The goal of metabolic engineering is to rationally modify the bacterium's metabolic network to enhance the production of the desired compound. nih.govelpub.ru L-Valine (13C5) and other stable isotope tracers are instrumental in these efforts, providing the data needed for systematic and targeted genetic modifications. nih.gov
Strategies for optimizing L-Valine production often involve enhancing the expression of key enzymes in the L-valine biosynthetic pathway. researchgate.net For instance, researchers have improved L-Valine titers by overexpressing enzymes such as acetolactate synthase (from Bacillus subtilis to overcome feedback inhibition) and other pathway enzymes in E. coli. researchgate.net Furthermore, introducing efficient exporters, like the one from C. glutamicum, helps move the synthesized L-Valine out of the cell, preventing feedback inhibition and increasing the final yield. researchgate.net The development of these highly productive strains relies on a deep understanding of the cell's metabolic state, which is often gained through isotope labeling studies. nih.gov
Identification of Metabolic Bottlenecks and Flux Rerouting Strategies in Production Strains
A crucial aspect of developing high-yield production strains is the identification and elimination of metabolic bottlenecks. nih.gov 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses stable isotope tracers, including specifically labeled glucose or amino acids like L-Valine (13C5), to map the flow of carbon through the cell's metabolic network. nih.gov By culturing microbes on a 13C-labeled substrate, researchers can measure the isotopic labeling patterns in various metabolites, particularly proteinogenic amino acids. nih.gov This data allows for the precise calculation of metabolic flux distributions throughout the central metabolism. nih.gov
13C-MFA studies have been pivotal in optimizing L-Valine production. For example, in a pyruvate (B1213749) decarboxylase deficient C. glutamicum strain, flux analysis revealed that a significant increase in the pentose (B10789219) phosphate (B84403) (PP) pathway flux was correlated with higher L-Valine production, highlighting that the supply of the cofactor NADPH was a key limiting factor. nih.gov Armed with this knowledge, engineers can reroute metabolic flux towards these limiting precursors. In the aforementioned case, cloning a transhydrogenase from E. coli into the C. glutamicum strain to boost NADPH supply led to a remarkable 200% improvement in the L-Valine yield. nih.gov Such targeted strategies, informed by isotope tracer analysis, are central to modern metabolic engineering for creating industrially competitive microbial cell factories. nih.govnih.gov
Systemic Metabolic Research in Diverse Biological Systems
Whole-Body Metabolic Interrogation in Animal Models
Understanding how metabolism is regulated across an entire organism is critical for studying diseases like cancer and type 2 diabetes, where metabolic alterations are a key feature. ckisotopes.comisotope.com L-Valine (13C5) is used in specially formulated animal diets to trace whole-body metabolism in mouse models. ckisotopes.com This approach allows researchers to distinguish between different metabolic pools, such as short-term pools from acute dietary uptake and long-term pools associated with the turnover of whole-body protein stores. ckisotopes.com
In a notable study investigating pancreatic cancer, which is associated with elevated plasma levels of branched-chain amino acids (BCAAs), mice were fed a diet containing 20% L-Valine (13C5) and 20% L-Leucine (13C6). ckisotopes.com This experimental design enabled the researchers to trace the source of these elevated BCAAs. ckisotopes.com Because BCAAs are primarily metabolized in peripheral tissues rather than the liver, the labeled amino acids consumed by the mice are directly available to these tissues for protein synthesis or catabolism. ckisotopes.com This allows for a clear interrogation of how diseases like cancer alter whole-body BCAA handling. ckisotopes.comisotope.com Similar approaches have been used to study the link between BCAA metabolism and insulin (B600854) resistance, where L-Valine (13C5) serves as an internal standard to measure circulating BCAA concentrations in plasma samples via LC-MS/MS. nih.gov
| Study Focus | Animal Model | Isotopic Tracer Used | Key Finding/Application |
| Pancreatic Cancer | Genetically engineered mouse model of PDAC. ckisotopes.com | Custom diet with 20% L-Leucine (13C6) and 20% L-Valine (13C5). ckisotopes.com | Assessed the sources of plasma BCAA elevations to understand systemic metabolic changes caused by the tumor. ckisotopes.com |
| Insulin Resistance | C57BL/6JRj mice on high-fat diets. nih.gov | L-Valine (13C5) as an internal standard for LC-MS/MS analysis. nih.gov | Quantified circulating BCAA levels to investigate how individual amino acids like valine contribute to glucose intolerance. nih.gov |
Cellular and Tissue-Specific Metabolic Profiling in In Vitro and Ex Vivo Systems
L-Valine (13C5) is a valuable tracer for dissecting metabolic pathways at the cellular and tissue level. nih.gov By supplying cells in culture with media containing L-Valine (13C5), researchers can follow the journey of the carbon atoms through various metabolic reactions. This method of isotope tracing allows for the confirmation of active pathways and the discovery of novel metabolic activities. nih.gov
For example, in a study using HCT116 human colon cancer cells, individual tracing experiments with 13C-labeled BCAAs, including L-Valine (13C5), were conducted. nih.gov The results showed that the cells actively took up the labeled valine and converted it into its corresponding branched-chain keto acid (BCKA), confirming the activity of the branched-chain amino acid transaminase enzyme in these cells. nih.gov This type of deep labeling, where 13C becomes incorporated into numerous downstream metabolites, provides a comprehensive profile of active metabolic pathways, including glycolysis, the TCA cycle, and amino acid metabolism. nih.gov Such detailed cellular metabolic profiling is crucial for understanding how cancer cells reprogram their metabolism to support proliferation. isotope.comeurisotop.com This stable isotope-resolved metabolomics (SIRM) approach can reveal changes in the kinetics of enzymes and transporters in response to disease or therapeutic intervention. eurisotop.com
Investigation of Amino Acid Metabolism in Specific Organ Systems
L-Valine (13C5) has been instrumental in elucidating the distinct roles of various organs in amino acid metabolism. Through in vivo stable isotope tracing studies, researchers can track the fate of valine's carbon backbone across different tissues.
One significant area of discovery has been in understanding the metabolism of branched-chain amino acids (BCAAs), including valine, in both health and disease. For instance, studies have shown that muscle tissue is a primary site for BCAA oxidation. biorxiv.org In vivo infusions of 13C-labeled valine in mice have demonstrated the formation of propionyl-CoA from valine catabolism in multiple tissues, with the kidney showing the highest enrichment. biorxiv.org This intermediate's entry into the TCA cycle highlights the contribution of valine to energy production. biorxiv.org
Furthermore, research using L-Valine (13C5) has uncovered a previously unappreciated anabolic pathway where two units of propionyl-CoA, derived from valine, can condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). biorxiv.org This reaction has been observed in various murine tissues, including the heart, kidney, brown adipose tissue, liver, and tibialis anterior muscle, as well as in ex vivo human myocardial tissue. biorxiv.org These findings challenge the traditional view that propionyl-CoA is solely destined for oxidation. biorxiv.org
Studies focusing on the liver, a central hub for nutrient metabolism, have utilized L-Valine (13C5) to understand its role in processing BCAAs. nih.gov Research on human liver cells (HepG2) has shown that they produce and secrete key valine metabolites like 3-hydroxyisobutyrate (B1249102) (ibHB) and 2-ketoisovalerate (2-KIV). nih.gov This is particularly relevant in the context of traumatic brain injury (TBI), where these metabolites may serve as alternative energy sources for the brain. nih.gov
The brain's own metabolic capabilities have also been explored using L-Valine (13C5). Studies with human induced pluripotent stem cell-derived (iPSC) astrocytes have demonstrated their capacity to metabolize valine and produce ibHB and 2-KIV, underscoring the brain's ability to utilize BCAAs locally. nih.gov
The following table summarizes key findings from organ-specific metabolism studies using L-Valine (13C5):
Interactive Data Table: Organ-Specific Metabolism of L-Valine (13C5)
| Organ/Tissue | Key Metabolic Pathway Investigated | Major Labeled Metabolites Detected | Key Findings |
|---|---|---|---|
| Muscle | Branched-Chain Amino Acid (BCAA) Oxidation | Propionyl-CoA | Muscle is a significant site for the breakdown of BCAAs for energy. biorxiv.org |
| Kidney | Valine Catabolism | Propionyl-CoA | The kidney exhibits high levels of valine catabolism, contributing to the propionyl-CoA pool. biorxiv.org |
| Heart | Anabolic Propionyl-CoA Condensation | trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA) | The heart can utilize valine-derived propionyl-CoA for anabolic reactions, not just oxidation. biorxiv.org |
| Liver | Valine Metabolism and Metabolite Secretion | 3-hydroxyisobutyrate (ibHB), 2-ketoisovalerate (2-KIV) | The liver metabolizes valine and releases key intermediates that can be used by other organs. nih.gov |
| Brain (Astrocytes) | Local Valine Metabolism | 3-hydroxyisobutyrate (ibHB), 2-ketoisovalerate (2-KIV) | Astrocytes in the brain can directly metabolize valine, suggesting a local role in brain energy metabolism. nih.gov |
Specialized Research Contexts
Beyond fundamental organ metabolism, L-Valine (13C5) has been pivotal in specialized research areas, offering insights into disease mechanisms and biosynthetic pathways.
Metabolic reprogramming is a recognized hallmark of cancer, where cancer cells alter their metabolic pathways to support rapid proliferation and survival. researchgate.net Stable isotope tracing with compounds like L-Valine (13C5) is a powerful technique to dissect these altered metabolic fluxes. nih.govcreative-proteomics.com
Research has shown that the metabolism of BCAAs, including valine, is often reprogrammed in cancer. eurisotop.com The contribution of valine to the tricarboxylic acid (TCA) cycle, a central metabolic hub for energy and biosynthesis, has been investigated in various cancers. nih.gov For example, in melanoma-bearing zebrafish, [U-13C5]valine tracing revealed the contribution of BCAAs to TCA cycle metabolites. nih.gov
Cancer cells exhibit significant metabolic heterogeneity, and the tissue of origin can dictate how BCAAs are metabolized. eurisotop.comukisotope.com Studies using L-Valine (13C5) in mutant Kras-driven cancers have highlighted these differences. ukisotope.com Furthermore, MYCN-amplified neuroblastoma cells have been shown to increase the uptake of essential amino acids, including valine, by upregulating specific amino acid transporters. mdpi.com This increased uptake fuels the metabolic demands of these aggressive cancer cells. mdpi.com
The following table presents findings from cancer metabolism studies utilizing L-Valine (13C5):
Interactive Data Table: L-Valine (13C5) in Cancer Metabolism Research
| Cancer Type | Research Focus | Key Labeled Pathways/Metabolites | Significant Findings |
|---|---|---|---|
| Mutant Kras-Driven Cancers | Tissue-of-Origin Effects on BCAA Metabolism | TCA Cycle Intermediates | The origin of the cancer dictates how it metabolizes branched-chain amino acids. eurisotop.comukisotope.com |
| Melanoma | BCAA Contribution to TCA Cycle | M+2 and M+3 TCA Metabolites | Valine contributes carbons to the TCA cycle, supporting cancer cell energy and biosynthesis. nih.gov |
| Neuroblastoma (MYCN-amplified) | Amino Acid Uptake and Utilization | Increased uptake of essential amino acids | MYCN oncogene drives increased uptake of valine and other essential amino acids to fuel proliferation. mdpi.com |
Plant Metabolite Biosynthesis Pathways and Flavor Precursor Formation
In plant biology, L-Valine (13C5) is used to trace the biosynthetic origins of a diverse array of metabolites, including those responsible for flavor and aroma. phcogrev.com These studies are crucial for understanding and potentially manipulating the production of valuable natural products. phcogrev.com
A notable application is in the study of Allium species, such as chives and onions. Research using valine-13C5 in chive seedlings has provided insights into the biosynthesis of flavor precursors. researchgate.net It was demonstrated that the propenyl group of isoalliin (B1237514), a major flavor precursor, is derived from valine. researchgate.net In contrast, the related compound propiin, which has a propyl group, showed significantly less incorporation of the 13C label from valine. researchgate.net This suggests divergent biosynthetic pathways for these two important flavor compounds. researchgate.net
In another study, L-Valine (13C5) was used to investigate the biosynthesis of asparaptine in asparagus. acs.org The results confirmed that valine is a starting material for the asparagusyl moiety of asparaptine. acs.org
The feeding of L-[U-13C5]Valine to Hypericum perforatum (St. John's Wort) cell cultures has been used to study the biosynthesis of hyperforin (B191548) and adhyperforin, which are medicinally important compounds. phcogrev.com
These examples highlight the utility of L-Valine (13C5) in mapping complex biosynthetic networks in plants.
The table below details discoveries in plant metabolite biosynthesis using L-Valine (13C5).
Interactive Data Table: L-Valine (13C5) in Plant Metabolite Biosynthesis
| Plant Species | Metabolite(s) Investigated | Key Finding |
|---|---|---|
| Allium schoenoprasum (Chives) | Isoalliin and Propiin | Confirmed that the propenyl group of isoalliin is derived from valine, while the propyl group of propiin is not, indicating different biosynthetic origins. researchgate.net |
| Asparagus officinalis (Asparagus) | Asparaptine | Established that valine is a precursor in the biosynthesis of asparaptine. acs.org |
| Hypericum perforatum (St. John's Wort) | Hyperforin and Adhyperforin | Used as a precursor to trace the formation of these complex secondary metabolites. phcogrev.com |
Analytical Techniques for L Valine 13c5 Metabolites and Proteins
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a cornerstone technique for analyzing ¹³C-labeled metabolites due to its high sensitivity and ability to differentiate between isotopologues (molecules that differ only in their isotopic composition). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of ¹³C labeling in proteinogenic amino acids and other small, volatile metabolites. nih.govacs.org In a typical ¹³C metabolic flux analysis (¹³C-MFA) workflow, cells or organisms are cultured with a ¹³C-labeled substrate like L-valine (13C5). mdpi.comsci-hub.se Following cultivation, cellular components are harvested, and proteins are hydrolyzed to release their constituent amino acids. acs.org These amino acids, including the labeled valine, are then chemically modified through derivatization to increase their volatility for GC analysis. nih.govshimadzu.com
As the derivatized amino acids travel through the GC column, they are separated based on their physicochemical properties before entering the mass spectrometer. ckisotopes.com The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the determination of mass isotopomer distributions. nih.gov This data reveals the extent of ¹³C incorporation into valine and its downstream metabolites, providing quantitative information on the activity of various metabolic pathways. nih.govnih.gov For instance, the analysis of specific ion fragments can reveal the positional isotopomers, offering a more detailed picture of metabolic routing. nih.gov
Table 1: GC-MS Parameters for Amino Acid Analysis
| Parameter | Value |
| GC System | Agilent 7890 or similar |
| Column | DB-35MS capillary column (30m) or equivalent |
| Injection Mode | Splitless |
| Injection Port Temperature | 270°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Temperature Program | Hold at 100°C for 3 min, then increase to 300°C at 3.5°C/min |
| MS System | Agilent 5975B MS or similar |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 100-605 m/z |
This table presents typical GC-MS parameters used for the analysis of amino acids, including L-valine, in metabolic studies. ckisotopes.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for profiling a wide range of metabolites, including amino acids, organic acids, and their derivatives, without the need for derivatization. nih.govnih.gov When coupled with High-Resolution Mass Spectrometry (HRMS), it provides highly accurate mass measurements, enabling the confident identification of compounds and the precise quantification of isotopic labeling. nih.govuu.nl
In studies utilizing L-valine (13C5), LC-HRMS can track the incorporation of the ¹³C label into a vast array of downstream metabolites. nih.gov This "deep labeling" approach allows for the discovery of novel endogenous metabolites and the mapping of metabolic activities in various cell types. nih.gov For example, researchers have used LC-HRMS to trace ¹³C from labeled valine into branched-chain keto acids and acylcarnitines, shedding light on branched-chain amino acid catabolism. nih.gov The high resolving power of HRMS can separate isotopologues with very small mass differences, providing detailed information on the distribution of ¹³C atoms within a molecule. nih.gov
Direct Infusion-High-Resolution Mass Spectrometry (DI-HRMS) is a rapid method for determining metabolic fluxes of isotopically labeled substrates. uu.nl This technique has been successfully applied to trace ¹³C and ¹⁵N from labeled valine and other amino acids through central carbon metabolism and their degradation pathways in cultured cells and organoids. uu.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about molecules in a complex mixture. plos.orgnih.gov It is particularly valuable for determining the precise location of isotopic labels within a molecule. nih.gov
13C NMR for Structural Elucidation and Dynamic Studies of Labeled Molecules
¹³C NMR spectroscopy directly detects the ¹³C nuclei, making it an ideal method for analyzing samples labeled with ¹³C. nih.govchemicalbook.com In studies with L-valine (13C5), ¹³C NMR can be used to elucidate the structure of novel metabolites and to study the dynamics of labeled proteins. nih.govresearchgate.net The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, providing a fingerprint for a specific carbon atom in a molecule. nih.gov
By analyzing the ¹³C NMR spectra of proteins incorporating L-valine (13C5), researchers can gain insights into protein conformation and dynamics. nih.govnih.gov Specific labeling of the methyl groups of valine with ¹³C has been shown to simplify spectra and facilitate the measurement of long-range distance restraints, which are crucial for determining protein structure. nih.govresearchgate.net Furthermore, changes in ¹³C chemical shifts upon ligand binding can be used to map binding sites and study protein-ligand interactions. researchgate.net
Multi-Nuclear NMR for Comprehensive Metabolite Profiling
Multi-nuclear and multi-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), provide a comprehensive view of the metabolome. nih.govnih.gov These experiments correlate the chemical shifts of different nuclei (e.g., ¹H and ¹³C), allowing for the unambiguous identification and quantification of labeled metabolites in complex mixtures. nih.gov
In the context of L-valine (13C5) tracing, 2D NMR experiments like HSQC and TOCSY can be used to determine the positional isotopomers of metabolites derived from the labeled valine. nih.gov This information is critical for resolving complex metabolic networks and understanding the flow of carbon through different pathways. nih.gov For instance, ¹H-¹³C HSQC-TOCSY experiments can reveal the number of contiguous ¹³C atoms in a molecule, providing detailed insights into its biosynthetic history. nih.gov
Data Processing and Bioinformatic Analysis of Isotopic Data
The large and complex datasets generated by MS and NMR-based isotopic labeling experiments require sophisticated data processing and bioinformatic tools for analysis and interpretation. nih.govshimadzu.com The primary goal of this analysis is to translate the raw isotopic data into meaningful biological information, such as metabolic flux maps. mdpi.com
For MS data, the initial steps involve peak detection, integration, and correction for the natural abundance of stable isotopes. nih.gov The resulting mass isotopomer distributions are then used as input for computational models of metabolism. mdpi.comshimadzu.com Software packages like OpenMebius and FiatFlux have been developed to perform ¹³C-metabolic flux analysis (¹³C-MFA). nih.govshimadzu.com These tools use iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. mdpi.com
Similarly, NMR data processing involves Fourier transformation, phasing, baseline correction, and peak integration. For multi-dimensional NMR data, specialized software is used to visualize and analyze the complex spectra. The positional isotopomer information obtained from NMR is highly valuable for constraining metabolic models and improving the accuracy of flux estimations. nih.gov
The integration of data from different analytical platforms (e.g., GC-MS, LC-MS, and NMR) can provide a more comprehensive and robust analysis of metabolic fluxes. nih.gov Bioinformatic approaches are also used to map the identified metabolites onto known metabolic pathways and to visualize the flow of the ¹³C label through the metabolic network.
Computational Tools for Isotopologue and Isotopomer Data Interpretation
The analysis of data from L-VALINE (13C5) tracing experiments is a complex task due to the intricate nature of metabolic pathways and the rearrangements of atoms. nih.gov Isotopic labeling data is often not intuitive to interpret directly. nih.gov Therefore, a variety of computational tools have been developed to aid researchers in deconvoluting mass spectrometry and NMR data, correcting for natural isotope abundances, and ultimately, determining metabolic fluxes. These software packages are essential for translating raw analytical data into meaningful biological insights. nih.gov
A primary objective of 13C-Metabolic Flux Analysis (13C-MFA) is to create a quantitative map of cellular metabolism by assigning flux values to the reactions within a network model. nih.gov This is typically formulated as a least-squares parameter estimation problem, where the software aims to minimize the difference between experimentally measured labeling data and the labeling patterns simulated by the model. nih.gov
Several software tools are available to facilitate this process, each with its own set of features and algorithms. These tools generally require a user-defined metabolic network model, including biochemical reactions and atom transitions, as well as the experimental data consisting of isotopic labeling patterns and extracellular rates. nih.gov The output typically includes a comprehensive map of metabolic fluxes, confidence intervals for these fluxes, and a statistical assessment of the goodness-of-fit. nih.gov
The development of the elementary metabolite unit (EMU) framework was a significant advancement, providing an efficient method for simulating isotopic labeling in any given biochemical network. nih.gov This framework has been integrated into user-friendly software, making 13C-MFA more accessible to the broader scientific community. nih.gov
Here is a table of commonly used computational tools for interpreting isotopologue and isotopomer data:
| Tool | Description | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based software for 13C-MFA that supports both steady-state and non-stationary metabolic flux analysis. nih.govgithub.io | Employs the EMU framework, allows for compartmentalized models, and provides statistical analysis of flux estimates. nih.govbiorxiv.org |
| 13CFLUX2 | A high-performance software suite designed for large-scale 13C-MFA experiments. github.iooup.com | Utilizes a specialized XML language (FluxML), supports high-performance computing environments, and offers a modular workflow. oup.com |
| OpenFLUX | An open-source software for modeling and simulation of 13C-based metabolic flux analysis. github.iooup.com | Provides a graphical user interface and integrates with other modeling tools. |
| WUFlux | A user-friendly, open-source platform for steady-state 13C-MFA, particularly for bacterial metabolism. github.io | Features a graphical user interface in MATLAB, includes templates for various prokaryotic species, and can correct mass spectrum data. github.io |
| METRAN | One of the earlier software tools developed for 13C-MFA. nih.govgithub.io | Laid the groundwork for many subsequent software developments in the field. |
| Escher-Trace | A web-based tool for the visualization of stable isotope tracing data on metabolic pathway maps. researchgate.net | Allows users to upload corrected mass spectrometry data and generate publication-quality visualizations. researchgate.net |
| IsoCorrectoR | A software tool for the correction of natural isotope abundances in mass spectrometry data. nih.gov | Can handle data from multiple tracers (e.g., 13C and 15N) and is suitable for high-resolution mass spectrometry data. nih.govnih.gov |
| DIMet | An open-source tool for the differential analysis of targeted isotope-labeled metabolomics data. oup.com | Supports various analyses including time-series, multi-group comparisons, and integration with transcriptomics data. oup.com |
Integration with Systems Biology Models for Metabolic Network Analysis
The data generated from L-VALINE (13C5) tracing experiments, once processed by the computational tools described above, can be integrated into broader systems biology models. This integration allows for a more holistic understanding of cellular metabolism and its regulation.
13C-MFA, fueled by data from tracers like L-VALINE (13C5), provides quantitative flux values for a significant portion of central carbon metabolism. nih.gov These fluxes serve as critical inputs and constraints for larger, genome-scale metabolic models (GEMs). By incorporating these experimentally determined flux values, the predictive power and accuracy of GEMs can be significantly enhanced.
The process often involves the following steps:
Model Curation: The first step is to construct or refine a metabolic network model that includes the relevant pathways for valine metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.govoup.com This model must accurately represent the stoichiometry and atom transitions of each reaction.
Flux Estimation: Using the computational tools mentioned previously, the isotopic labeling data from L-VALINE (13C5) experiments is used to estimate the intracellular metabolic fluxes. nih.gov
Integration with GEMs: The calculated fluxes are then used to constrain the solution space of a genome-scale metabolic model. This can help to identify the most likely metabolic states of the cell under specific conditions.
Network Analysis and Phenotype Prediction: The integrated model can then be used for various downstream analyses, such as identifying metabolic bottlenecks, predicting the effects of genetic modifications, or understanding the metabolic reprogramming that occurs in disease states. mdpi.comnih.gov
For instance, studies have utilized 13C-MFA to investigate the metabolism of various organisms, from bacteria to mammalian cells, and to inform metabolic engineering strategies aimed at improving the production of valuable biochemicals. mdpi.com In cancer research, tracing the metabolism of amino acids like valine can reveal metabolic vulnerabilities that could be targeted for therapy. eurisotop.com
The integration of L-VALINE (13C5) tracing data with systems biology models provides a powerful framework for understanding complex biological systems. It allows researchers to move beyond a qualitative description of metabolic pathways to a quantitative analysis of metabolic fluxes and their regulation.
Future Directions and Emerging Research Avenues for L Valine 13c5
Advancements in Multi-Isotope Labeling Strategies (e.g., 13C, 15N, 2H)
The power of stable isotope tracing is significantly amplified through the use of multiple isotopes simultaneously. researchgate.netnih.gov Future research will increasingly leverage multi-isotope labeling strategies, combining ¹³C with other stable isotopes like ¹⁵N (nitrogen-15) and ²H (deuterium), to gain a more comprehensive understanding of metabolic networks. biorxiv.orgnih.gov
By labeling different atoms within the L-valine molecule or using a combination of labeled amino acids, researchers can dissect intersecting metabolic pathways with greater resolution. nih.govnih.gov For instance, co-labeling with ¹⁵N allows for the simultaneous tracking of both the carbon skeleton and the amino group of valine, providing insights into transamination reactions and nitrogen metabolism. creative-proteomics.combiocat.com The incorporation of deuterium (B1214612) (²H) can further elucidate redox states and the flow of reducing equivalents within the cell. nih.gov These multi-isotope approaches, such as combining L-VALINE (13C5) with other labeled compounds like ¹³C₆-lysine or ¹³C₆-arginine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, enable more complex and dynamic flux analyses. thermofisher.com
Recent studies have demonstrated the feasibility of using triple stable isotope labeling (¹³C, ¹⁵N, and ²H) to measure feeding and metabolic activity in various organisms. biorxiv.org This approach allows for the deconvolution of nutrient assimilation, biosynthesis, and energy metabolism at an unprecedented level of detail. biorxiv.orgnih.gov The development of synthetic methods to create specific isotopologues and isotopomers of amino acids will be crucial for these advanced studies. nih.gov
Table 1: Examples of Multi-Isotope Labeling Strategies and Their Applications
| Isotope Combination | Research Application | Potential Insights |
| ¹³C₅, ¹⁵N-L-Valine | Protein synthesis and turnover | Differentiating between the carbon backbone and nitrogen fate in amino acid metabolism. creative-proteomics.combiocat.com |
| ¹³C₅, ²H-L-Valine | Branched-chain amino acid (BCAA) catabolism | Tracking the flow of both carbon and hydrogen atoms to understand redox balance. nih.govmedchemexpress.com |
| ¹³C, ¹⁵N, ²H | Comprehensive metabolic flux analysis | Simultaneous measurement of nutrient uptake, biosynthesis, and metabolic activity. biorxiv.org |
| ¹³C-labeled glucose and ¹⁵N-labeled glutamine | Cancer metabolism | Elucidating the interplay between glycolysis and glutaminolysis in tumor cells. nih.gov |
Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics, Genomics)
The integration of stable isotope tracing data from L-VALINE (13C5) with other "omics" datasets is a key area for future research. nih.govub.edu This multi-omics approach provides a more holistic view of cellular function by connecting metabolic fluxes with changes in gene expression, protein abundance, and genetic background. ub.edufrontiersin.org
In proteomics, L-VALINE (13C5) is already utilized in SILAC-based quantitative proteomics to measure protein synthesis and turnover rates. thermofisher.comchempep.com Future studies will increasingly combine these proteomic measurements with transcriptomic data (RNA-seq) to understand the regulatory networks that control metabolic pathways. mdpi.com For example, by correlating changes in the flux of ¹³C from valine into specific metabolic pathways with the expression levels of enzymes in that pathway, researchers can identify key regulatory genes. mdpi.com
Genomics will also play a crucial role, particularly in understanding how genetic variations influence metabolic phenotypes. By using L-VALINE (13C5) to trace metabolic pathways in cell lines with different genetic backgrounds or in patient-derived cells, researchers can link specific genotypes to altered metabolic functions. This has significant implications for understanding the metabolic basis of diseases and for developing personalized therapies. nih.govcellphysiolbiochem.com
The combination of metabolomics, using tracers like L-VALINE (13C5), with metatranscriptomics is also a promising avenue for studying the gut microbiome and its impact on host metabolism. nih.gov This integrated approach can reveal how microbial gene expression and metabolic activity influence nutrient processing and contribute to health and disease. nih.gov
Development of Advanced Analytical Platforms for High-Throughput Isotopic Analysis
The ability to fully exploit the data generated from L-VALINE (13C5) tracing experiments relies on the continuous development of advanced analytical platforms. researchgate.netnwafu.edu.cn High-resolution mass spectrometry (MS) is a cornerstone of this research, and future advancements will focus on increasing sensitivity, throughput, and the ability to analyze complex biological samples. nih.govnih.govacs.org
Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being refined for the high-throughput and quantitative analysis of isotopically labeled metabolites. nih.govspringernature.com The development of novel chromatography methods, such as hydrophilic interaction liquid chromatography (HILIC), is improving the separation and detection of polar metabolites, including amino acids and their derivatives. nih.gov
Furthermore, the integration of different MS-based approaches, such as combining parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM), offers enhanced qualitative and quantitative analysis of ¹³C-labeled compounds. nih.gov These methods allow for more precise identification and quantification of various isotopologues and isotopomers in complex biological matrices. nih.gov
The development of computational tools and software for processing and analyzing large-scale isotopic data is another critical area of advancement. acs.org These tools are essential for deconvoluting complex mass spectra, correcting for natural isotope abundance, and performing metabolic flux analysis. nih.govacs.org
Novel Applications in Systems Biology and Precision Research Paradigms
The convergence of advanced labeling strategies, multi-omics integration, and powerful analytical platforms is opening up new frontiers for the application of L-VALINE (13C5) in systems biology and precision medicine.
In systems biology, L-VALINE (13C5) can be used to build and validate computational models of metabolic networks. ub.edu By providing quantitative data on metabolic fluxes, these tracer studies can help to create more accurate and predictive models of cellular metabolism. These models can then be used to simulate the effects of genetic mutations, drug treatments, or environmental changes on the metabolic system. ub.edu
In the realm of precision medicine, L-VALINE (13C5) holds promise for identifying metabolic biomarkers for diseases and for developing targeted therapies. For example, in cancer research, tracing the metabolism of branched-chain amino acids like valine can reveal metabolic vulnerabilities in tumor cells that could be exploited for therapeutic intervention. eurisotop.com Studies have already shown that the metabolism of branched-chain amino acids can vary depending on the tissue of origin in cancer. eurisotop.com
Furthermore, the ability to trace metabolic pathways in individual patients could lead to personalized nutritional strategies and drug treatments. By understanding how a patient's unique metabolism processes nutrients like valine, clinicians may be able to tailor interventions to optimize health outcomes. The use of L-VALINE (13C5) in this context aligns with the broader shift towards more individualized and precise approaches to healthcare.
Q & A
Basic Research Questions
Q. How to design metabolic flux analysis experiments using L-VALINE (13C5) as a stable isotope tracer?
- Methodological Answer : Incorporate L-VALINE (13C5) into cell cultures or model organisms under controlled conditions (e.g., defined media, time-resolved sampling). Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to track 13C incorporation into metabolic intermediates. Include controls with unlabeled L-valine to distinguish background signals . Normalize isotopic enrichment data against internal standards and account for natural isotope abundance using software tools like IsoCor or MetaQuant .
Q. What are the best practices for synthesizing and characterizing L-VALINE (13C5) in-house?
- Methodological Answer : Follow solid-phase peptide synthesis protocols with 13C5-labeled precursors, ensuring anhydrous conditions to prevent isotopic dilution. Characterize purity (>98%) via high-performance liquid chromatography (HPLC) and confirm isotopic enrichment using mass spectrometry (e.g., ESI-TOF). For novel compounds, provide full spectral data (1H/13C NMR, HRMS) and elemental analysis in supplementary materials .
Q. How to optimize detection limits for 13C5-L-VALINE in complex biological matrices?
- Methodological Answer : Use derivatization agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to enhance volatility for GC-MS analysis. Implement tandem mass spectrometry (MS/MS) to reduce noise from co-eluting metabolites. Validate sensitivity and specificity using spike-and-recovery experiments in representative samples (e.g., plasma, tissue homogenates) .
Advanced Research Questions
Q. How to resolve contradictions in isotopic enrichment data when using L-VALINE (13C5) in longitudinal studies?
- Methodological Answer : Investigate potential sources of variability, such as isotopic dilution from endogenous valine pools or microbial contamination. Apply mixed-effects models to account for intra-sample variability and use bootstrapping to assess confidence intervals. Cross-validate results with orthogonal methods (e.g., RNA-seq to correlate flux changes with enzyme expression) .
Q. What strategies enable integration of 13C5-L-VALINE tracer data with proteomic or metabolomic datasets?
- Methodological Answer : Employ multi-omics alignment tools (e.g., XCMS Online, Skyline) to map isotopic labeling patterns onto metabolic networks. Use constraint-based modeling (e.g., flux balance analysis) to reconcile discrepancies between predicted and observed fluxes. Validate hypotheses with genetic knockouts or enzyme inhibitors targeting valine metabolism .
Q. How to design experiments assessing compartment-specific valine metabolism using 13C5-L-VALINE?
- Methodological Answer : Fractionate cellular compartments (e.g., mitochondria, cytosol) post-labeling and quantify 13C enrichment via subcellular proteomics. Combine with pulse-chase labeling to track temporal flux dynamics. Use compartmentalized metabolic models (e.g., COPASI) to simulate spatial isotope distribution .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
